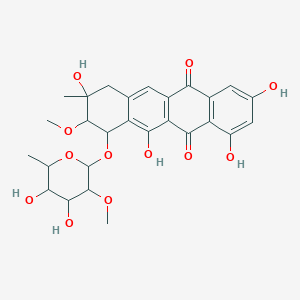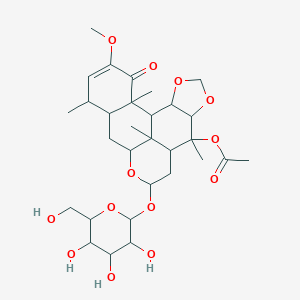![molecular formula C23H18FN5O B236134 4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)
4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is commonly referred to as CEFB or 4-CN-CEFB.
Mécanisme D'action
The mechanism of action of CEFB is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cell proliferation and survival, such as protein kinases. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Effets Biochimiques Et Physiologiques
CEFB has been found to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of certain proteins involved in cell proliferation and survival, such as Akt and ERK. Additionally, CEFB has been found to induce the expression of certain genes involved in apoptosis, such as Bax and caspase-3.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CEFB in lab experiments is its potent anticancer activity. It has been found to be effective against various cancer cell lines, including those that are resistant to chemotherapy. Additionally, CEFB has been found to have low toxicity in normal cells. However, one limitation of using CEFB is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on CEFB. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of CEFB. Additionally, further studies are needed to fully understand the mechanism of action of CEFB and its potential applications in other areas of scientific research. Finally, the development of more soluble forms of CEFB could lead to its use in clinical trials for the treatment of cancer.
Méthodes De Synthèse
The synthesis of CEFB involves the reaction of 4-cyano-2-fluorobenzoic acid with 2-amino-5-methyl-1,3,4-thiadiazole in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then reacted with 4-ethylphenylmagnesium bromide and 2H-1,2,3-benzotriazole-5-carbaldehyde to yield CEFB.
Applications De Recherche Scientifique
CEFB has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, CEFB has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Nom du produit |
4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide |
|---|---|
Formule moléculaire |
C23H18FN5O |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
4-cyano-N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C23H18FN5O/c1-3-15-4-7-17(8-5-15)29-27-21-10-14(2)20(12-22(21)28-29)26-23(30)18-9-6-16(13-25)11-19(18)24/h4-12H,3H2,1-2H3,(H,26,30) |
Clé InChI |
SPJSMYRAYVUHFT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C#N)F)C |
SMILES canonique |
CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C#N)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)

![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)

![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)